molecular formula C18H15N9 B12506849 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine

2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12506849
M. Wt: 357.4 g/mol
InChI Key: XTWCCTFKPZDWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three pyridine groups, making it a highly versatile molecule.

Preparation Methods

The synthesis of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine typically involves the sequential nucleophilic substitution of cyanuric chloride with pyridine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process can be summarized as follows :

    Step 1: Cyanuric chloride is reacted with pyridine in the presence of a base (e.g., triethylamine) to form an intermediate.

    Step 2: The intermediate undergoes further substitution with additional pyridine molecules to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine groups can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Mechanism of Action

The mechanism of action of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and the nature of the coordination complex formed.

Comparison with Similar Compounds

2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C18H15N9

Molecular Weight

357.4 g/mol

IUPAC Name

2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H15N9/c1-4-10-19-13(7-1)22-16-25-17(23-14-8-2-5-11-20-14)27-18(26-16)24-15-9-3-6-12-21-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27)

InChI Key

XTWCCTFKPZDWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=N3)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.